4-Tert-butyl-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid
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Overview
Description
4-tert-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is an organic compound that features a tert-butyl group, a diazinane ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves the following steps:
Formation of the diazinane ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base to facilitate the alkylation reaction.
Attachment of the benzoic acid moiety: This can be done through various coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and bases for nucleophilic substitution, and acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-tert-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study enzyme interactions and as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Musk ketone: 4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone.
Musk xylene: 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene.
Uniqueness
4-tert-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazinane ring and benzoic acid moiety provide versatility in chemical reactions and potential for diverse applications.
Properties
Molecular Formula |
C15H18N2O4 |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
4-tert-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)10-5-4-9(13(19)20)8-11(10)17-7-6-12(18)16-14(17)21/h4-5,8H,6-7H2,1-3H3,(H,19,20)(H,16,18,21) |
InChI Key |
YPAWPKQUNMUYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
Origin of Product |
United States |
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